REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:5](OC)=[O:6].O.[NH2:14][NH2:15]>C(O)C>[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:5]([NH:14][NH2:15])=[O:6] |f:1.2|
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Name
|
|
Quantity
|
6.6 g
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Type
|
reactant
|
Smiles
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NC=1C=C(C(=O)OC)C=CC1C
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O.NN
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
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The resulting solution was stirred for 2 h at 100° C. in an oil bath
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Into a round-bottom flask, was placed
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Type
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TEMPERATURE
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Details
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After cooling to ambient temperature
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Type
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CONCENTRATION
|
Details
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the mixture was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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The residue was partitioned between water and ethyl acetate (20 mL)
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with 4×20 mL of ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
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the combined organic layers were dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried under high-vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)NN)C=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |